molecular formula C7H8F3NO4 B6343571 Pra-NH2 TFA CAS No. 1423017-95-1

Pra-NH2 TFA

Cat. No.: B6343571
CAS No.: 1423017-95-1
M. Wt: 227.14 g/mol
InChI Key: VITVOKLFILARSI-WCCKRBBISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pra-NH2 TFA involves the protection of amines using carbamate groups. One common method is the use of di-t-butyl dicarbonate (Boc2O) to protect the amine group. The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) . The general steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis (SPPS) where the compound is synthesized on a resin and then cleaved using TFA .

Chemical Reactions Analysis

Types of Reactions

Pra-NH2 TFA undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .

Scientific Research Applications

Pra-NH2 TFA is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

The mechanism of action of Pra-NH2 TFA involves the protection and deprotection of amine groups. The compound acts by forming a stable carbamate group with the amine, which can be removed under acidic conditions using TFA. This process is crucial in peptide synthesis, where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pra-NH2 TFA is unique due to its specific molecular structure, which provides stability and ease of deprotection under mild conditions. This makes it particularly useful in proteomics research and peptide synthesis .

Properties

IUPAC Name

(2S)-2-aminopent-4-ynoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2.C2HF3O2/c1-2-3-4(6)5(7)8;3-2(4,5)1(6)7/h1,4H,3,6H2,(H,7,8);(H,6,7)/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITVOKLFILARSI-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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